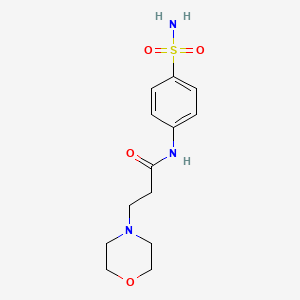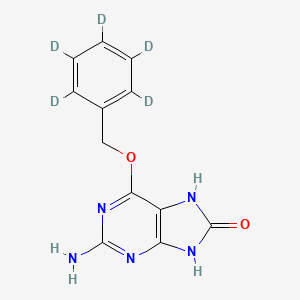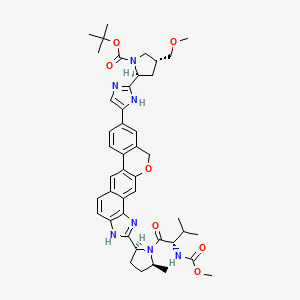
N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir is a complex organic compound with significant applications in medicinal chemistry. It is a derivative of Velpatasvir, a potent inhibitor used in the treatment of Hepatitis C virus (HCV) infections. The compound is characterized by its unique structure, which includes a methoxycarbonyl group and a tert-butyloxycarbonyl (Boc) group, making it a valuable intermediate in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group . This reaction takes place under room temperature conditions for 1–4 hours, yielding up to 90% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce or modify functional groups.
Reduction: Used to reduce specific functional groups to achieve the desired structure.
Substitution: Commonly used to replace one functional group with another.
Common Reagents and Conditions
Oxalyl Chloride in Methanol: Used for the deprotection of the N-Boc group.
Hydrogenation Catalysts: Employed in reduction reactions.
Nucleophilic Reagents: Utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates that can be further modified to produce the final compound, this compound.
Wissenschaftliche Forschungsanwendungen
N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its role in the treatment of HCV infections and other viral diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir involves its interaction with specific molecular targets, such as viral proteins. It inhibits the replication of the Hepatitis C virus by binding to the nonstructural protein 5A (NS5A), thereby preventing the virus from replicating and spreading .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ledipasvir: Another NS5A inhibitor used in the treatment of HCV.
Sofosbuvir: A nucleotide inhibitor used in combination with NS5A inhibitors for HCV treatment.
Daclatasvir: A similar compound with a different structure but similar mechanism of action.
Uniqueness
N-Des(Methoxycarbonyl)phenylglycine N-tertButyloxycarbonyl Velpatasvir is unique due to its specific structural modifications, which enhance its potency and selectivity as an HCV inhibitor. Its combination of functional groups allows for targeted interactions with viral proteins, making it a valuable compound in antiviral therapy .
Eigenschaften
Molekularformel |
C44H53N7O7 |
|---|---|
Molekulargewicht |
791.9 g/mol |
IUPAC-Name |
tert-butyl (2S,4R)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C44H53N7O7/c1-23(2)37(49-42(53)56-8)41(52)51-24(3)9-14-34(51)40-46-32-13-11-26-17-31-29-12-10-27(16-28(29)22-57-36(31)18-30(26)38(32)48-40)33-19-45-39(47-33)35-15-25(21-55-7)20-50(35)43(54)58-44(4,5)6/h10-13,16-19,23-25,34-35,37H,9,14-15,20-22H2,1-8H3,(H,45,47)(H,46,48)(H,49,53)/t24-,25+,34-,35-,37-/m0/s1 |
InChI-Schlüssel |
DMFDIPBYFDWGGH-FHEIRQMCSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@H](CN8C(=O)OC(C)(C)C)COC |
Kanonische SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)OC(C)(C)C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
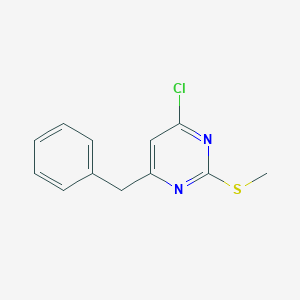
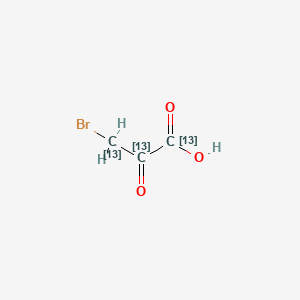
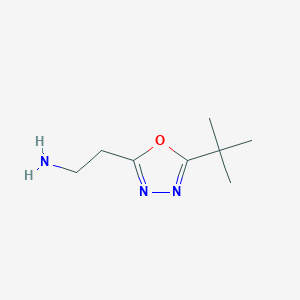
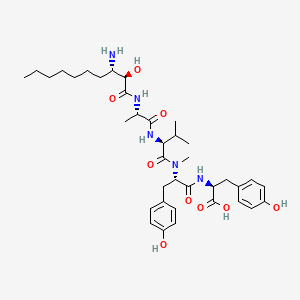




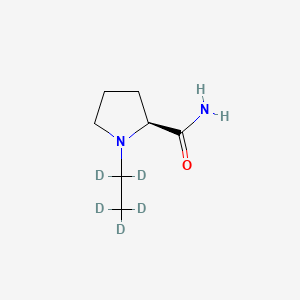
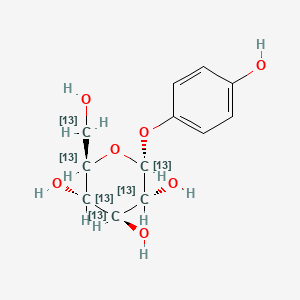
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
